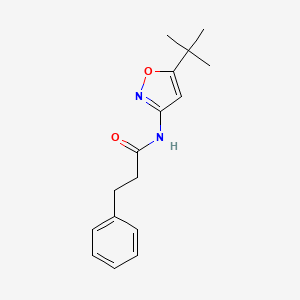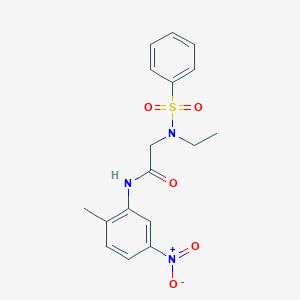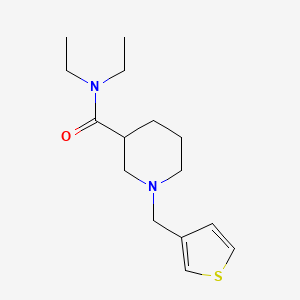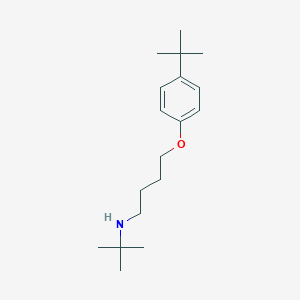![molecular formula C19H24N2O4S2 B5193266 1-[(4-Methylphenyl)sulfonyl]-3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidine](/img/structure/B5193266.png)
1-[(4-Methylphenyl)sulfonyl]-3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methylphenyl)sulfonyl]-3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidine is a complex organic compound characterized by the presence of sulfonyl groups attached to an imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with phenylsulfonyl chloride in the presence of a base, followed by cyclization with an appropriate amine to form the imidazolidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.
化学反応の分析
Types of Reactions
1-[(4-Methylphenyl)sulfonyl]-3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted imidazolidine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
科学的研究の応用
1-[(4-Methylphenyl)sulfonyl]-3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
作用機序
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modifying key signaling molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Phenylsulfonylacetophenone: Another sulfonyl-containing compound used in organic synthesis.
4-Methylsulfonylphenyl indole derivatives: Compounds with similar sulfonyl groups but different core structures, used for their antimicrobial and anti-inflammatory activities.
Uniqueness
1-[(4-Methylphenyl)sulfonyl]-3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidine is unique due to its imidazolidine ring structure combined with two distinct sulfonyl groups. This combination imparts specific chemical reactivity and potential biological activities that are not commonly found in other sulfonyl-containing compounds .
特性
IUPAC Name |
1-(benzenesulfonyl)-3-(4-methylphenyl)sulfonyl-2-propan-2-ylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-15(2)19-20(26(22,23)17-7-5-4-6-8-17)13-14-21(19)27(24,25)18-11-9-16(3)10-12-18/h4-12,15,19H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYSFMJTYSDFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]aniline](/img/structure/B5193186.png)


![3-allyl-2-thioxo-5-({5-[2-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5193212.png)
![N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B5193223.png)
![2-Methyl-1-[(2-nitrophenyl)methyl]piperidine](/img/structure/B5193229.png)
![2-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL BENZENESULFONATE](/img/structure/B5193237.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-furylmethyl)methanamine](/img/structure/B5193244.png)

![ethyl 2-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5193250.png)
![(5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5193253.png)
![N'-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5193256.png)
![1-[(4-methoxy-1-naphthyl)methyl]-2-methylpiperidine](/img/structure/B5193261.png)
